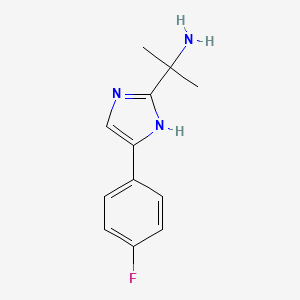
2-(4-(4-Fluorophenyl)-1H-imidazol-2-yl)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(4-Fluorophenyl)-1H-imidazol-2-yl)propan-2-amine is a chemical compound that features a fluorophenyl group attached to an imidazole ring, which is further connected to a propan-2-amine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Fluorophenyl)-1H-imidazol-2-yl)propan-2-amine typically involves the reaction of 4-fluorobenzylamine with imidazole derivatives under specific conditions. The reaction may require catalysts and controlled temperatures to ensure the proper formation of the desired product. Detailed synthetic routes and reaction conditions can vary based on the desired purity and yield of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(4-Fluorophenyl)-1H-imidazol-2-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. Reaction conditions often involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution can result in various substituted derivatives.
Aplicaciones Científicas De Investigación
2-(4-(4-Fluorophenyl)-1H-imidazol-2-yl)propan-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-(4-Fluorophenyl)-1H-imidazol-2-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary based on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoroamphetamine: A psychoactive research chemical with stimulant and entactogenic effects.
2-(4-Fluorophenyl)propan-2-amine hydrochloride: A related compound with similar structural features.
Uniqueness
2-(4-(4-Fluorophenyl)-1H-imidazol-2-yl)propan-2-amine is unique due to the presence of both the fluorophenyl and imidazole groups, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse applications and interactions that are not observed in simpler analogs.
Propiedades
Fórmula molecular |
C12H14FN3 |
|---|---|
Peso molecular |
219.26 g/mol |
Nombre IUPAC |
2-[5-(4-fluorophenyl)-1H-imidazol-2-yl]propan-2-amine |
InChI |
InChI=1S/C12H14FN3/c1-12(2,14)11-15-7-10(16-11)8-3-5-9(13)6-4-8/h3-7H,14H2,1-2H3,(H,15,16) |
Clave InChI |
GYNSFFNIHONKKD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=NC=C(N1)C2=CC=C(C=C2)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


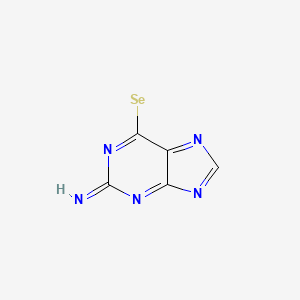

![Potassium (2,2-difluoro-5-(methoxycarbonyl)spiro[2.3]hexan-1-yl)trifluoroborate](/img/structure/B12933175.png)
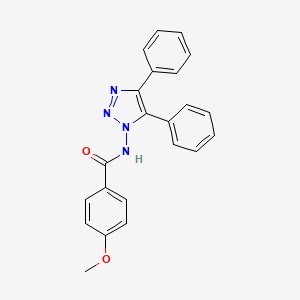
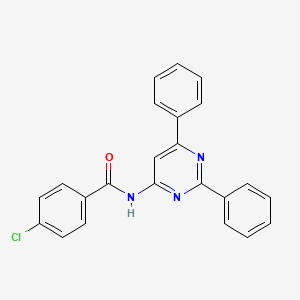
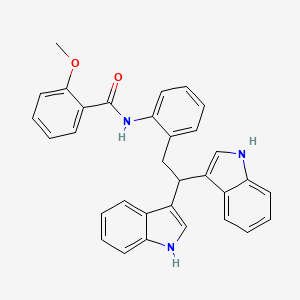
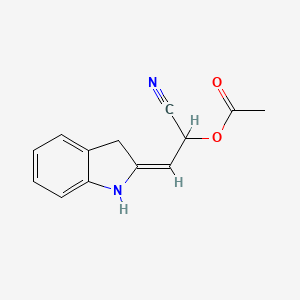
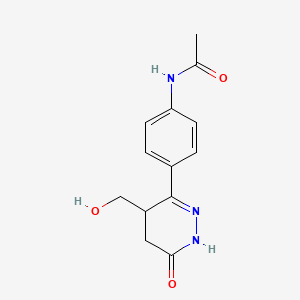
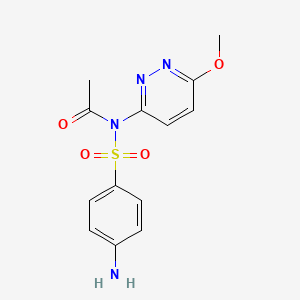
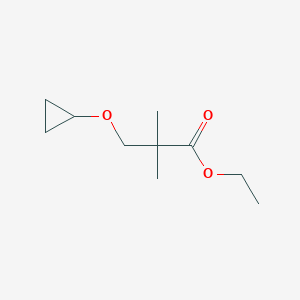
![tert-Butyl 3-hydroxy-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12933238.png)
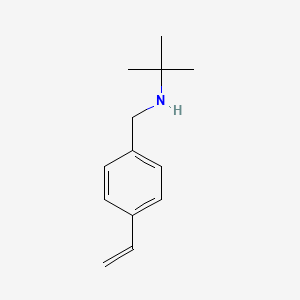
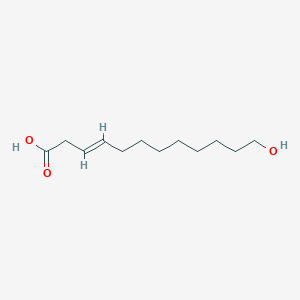
![10-[(3-aminophenyl)methyl]-7-methyl-4-methylsulfanyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one](/img/structure/B12933248.png)
